molecular formula C5H6O2 B1202199 (S)-4-Hydroxycyclopent-2-enone CAS No. 59995-49-2

(S)-4-Hydroxycyclopent-2-enone

Cat. No.: B1202199
CAS No.: 59995-49-2
M. Wt: 98.1 g/mol
InChI Key: DHNDDRBMUVFQIZ-SCSAIBSYSA-N
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Description

(S)-4-Hydroxycyclopent-2-enone is an organic compound characterized by a cyclopentene ring with a hydroxyl group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Hydroxycyclopent-2-enone typically involves the cyclization of suitable precursors under controlled conditions. One common method is the enantioselective reduction of 4-oxocyclopent-2-enone using chiral catalysts. This process ensures the formation of the (S)-enantiomer with high purity.

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum to achieve efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Hydroxycyclopent-2-enone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a diketone.

    Reduction: The ketone group can be reduced to form a diol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation: Formation of 4,4-dioxocyclopent-2-enone.

    Reduction: Formation of 4-hydroxycyclopentane-1,2-diol.

    Substitution: Formation of various substituted cyclopentenones depending on the substituent introduced.

Scientific Research Applications

(S)-4-Hydroxycyclopent-2-enone has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4-Hydroxycyclopent-2-enone involves its interaction with specific molecular targets. The hydroxyl and ketone groups enable it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

    4-Hydroxycyclopent-2-enone: The racemic mixture of the compound.

    4-Oxocyclopent-2-enone: Lacks the hydroxyl group.

    Cyclopent-2-enone: Lacks both the hydroxyl and ketone groups.

Uniqueness: (S)-4-Hydroxycyclopent-2-enone is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantioselective synthesis and specific functional groups make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4S)-4-hydroxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-2,4,6H,3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNDDRBMUVFQIZ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975411
Record name 4-Hydroxycyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59995-49-2
Record name 4-Hydroxy-2-cyclopentenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059995492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxycyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the mixture (9.45 g) of the compound [IX-1] and the racemic 4-hydroxycyclopentenone obtained in Example 13, chloral (0.24 g) and triethylamine (0.43 g) is reacted at 60° C. for 5 hours. After completion of the reaction, to the mixture are added methyl isobutyl ketone (30 ml) and water (20 ml), and the organic layer is separated, washed successively with 1% aqueous hydrochloric acid solution and water, and methyl isobutyl ketone is distilled off therefrom to give 4-hydroxy-2-(6-methoxycarbonyl-3-hexynyl)-2-cyclopentenone [racemic 4-hydroxycyclopentenone) (8.13 g, yield; 86%).
[Compound]
Name
mixture
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
0.43 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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